Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Catalog No.
S12355715
CAS No.
M.F
C9H9FO3
M. Wt
184.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Product Name

Methyl 2-fluoro-3-(hydroxymethyl)benzoate

IUPAC Name

methyl 2-fluoro-3-(hydroxymethyl)benzoate

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

InChI

InChI=1S/C9H9FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5H2,1H3

InChI Key

BSOHDTMYSJGDEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CO

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is an organic compound characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a benzoate structure. Its molecular formula is C9H9FO3C_9H_9FO_3, with a molecular weight of approximately 184.16 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where modifications such as fluorination can significantly influence the pharmacological properties of bioactive molecules .

, often due to the reactivity of the hydroxymethyl and fluorine substituents. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, which can lead to the formation of various derivatives.
  • Esterification: The hydroxymethyl group can undergo further reactions to form more complex esters or ethers.
  • Reduction Reactions: The compound may be reduced to yield alcohols or other functional groups, depending on the reaction conditions .

Research indicates that methyl 2-fluoro-3-(hydroxymethyl)benzoate exhibits significant biological activity. It has been shown to possess locomotor activity in animal models, suggesting potential applications in neuropharmacology. The introduction of fluorine is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies .

The synthesis of methyl 2-fluoro-3-(hydroxymethyl)benzoate can be achieved through several methods:

  • Fluorination Reactions: Using reagents such as DAST (Diethylaminosulfur trifluoride) allows for selective introduction of fluorine into aromatic compounds.
  • Hydroxymethylation: This can be accomplished via formaldehyde or other hydroxymethylating agents under controlled conditions to ensure regioselectivity.
  • Esterification: The benzoic acid derivative can be esterified with methanol in the presence of acid catalysts to yield the final product .

Methyl 2-fluoro-3-(hydroxymethyl)benzoate has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals, particularly those targeting neurological disorders.
  • Chemical Research: In synthetic organic chemistry as a versatile intermediate for further functionalization.
  • Material Science: Potential use in creating novel materials with specific properties due to its unique chemical structure .

Methyl 2-fluoro-3-(hydroxymethyl)benzoate shares structural similarities with several related compounds. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Methyl 3-fluoro-4-(hydroxymethyl)benzoate937636-18-50.98
Methyl 2-fluoro-4-formylbenzoate85070-58-20.98
Methyl 3-fluoro-4-methylbenzoate87808-48-80.98
Methyl 2-fluoro-6-methylbenzoate197516-57-70.96
Ethyl 3-fluoro-4-methylbenzoate86239-00-10.94

Uniqueness

What sets methyl 2-fluoro-3-(hydroxymethyl)benzoate apart from these similar compounds is its specific arrangement of functional groups, particularly the placement of the hydroxymethyl group and the fluorine atom, which can significantly alter its biological activity and chemical reactivity compared to others in the table.

This detailed examination underscores the importance of methyl 2-fluoro-3-(hydroxymethyl)benzoate in both synthetic and medicinal chemistry, highlighting its potential roles and applications in various fields. Further research will likely reveal more about its properties and capabilities as a chemical entity.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.05357231 g/mol

Monoisotopic Mass

184.05357231 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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